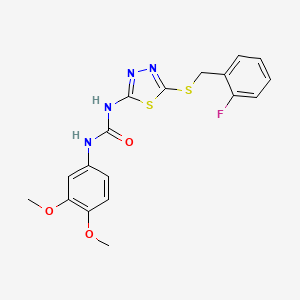
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, also known as CEP, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the family of enamide compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood. However, studies have shown that (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have antioxidant properties. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has also been shown to have neuroprotective properties, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent results and reproducibility in experiments. However, one limitation of using (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is its relatively high cost compared to other compounds. Additionally, the mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis method for (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide involves the reaction of 4-hydroxy-3,5-dimethylphenylacetic acid with ethyl cyanoacetate in the presence of a base, followed by the addition of 3-chloropropylamine and a palladium catalyst. The resulting product is then treated with ethyl vinyl ketone to yield (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide. This synthesis method has been optimized to yield high purity and high yield of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide.
Scientific Research Applications
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has also been shown to have anti-tumor properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-7-5-6-19-17(21)15(11-18)10-14-8-12(2)16(20)13(3)9-14/h8-10,20H,4-7H2,1-3H3,(H,19,21)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXACJABQVXYKR-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)C)O)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

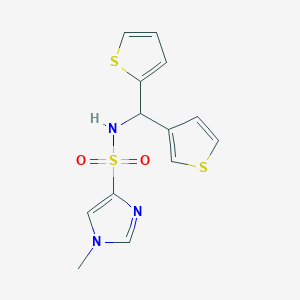
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
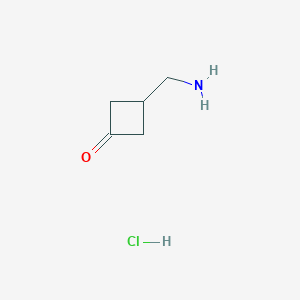
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
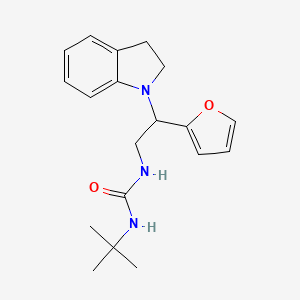


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)
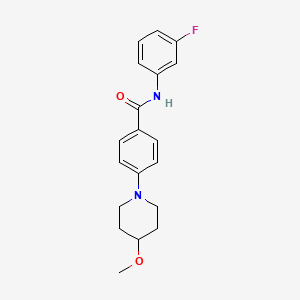
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
